molecular formula C18H25ClFN3O3 B6060309 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide

2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide

Cat. No. B6060309
M. Wt: 385.9 g/mol
InChI Key: QMSOOWMUMBIBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide, also known as CFTR-Inhibitor-172 (CFTR-172), is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR-172 is used in scientific research to study the CFTR protein and its role in human physiology.

Mechanism of Action

CFTR-172 inhibits the activity of CFTR by binding to a specific site on the protein. CFTR-172 binds to the nucleotide binding domain (NBD) of CFTR, which is required for the proper function of the protein. By binding to the NBD, CFTR-172 prevents ATP (adenosine triphosphate) from binding to CFTR and activating the protein. This results in the inhibition of CFTR activity and the reduction of chloride ion transport across cell membranes.
Biochemical and Physiological Effects:
CFTR-172 has been shown to inhibit CFTR activity in various cell types and tissues, including airway epithelial cells, pancreatic cells, and intestinal cells. Inhibition of CFTR activity by CFTR-172 results in the reduction of chloride ion transport across cell membranes, which can affect various physiological processes. CFTR-172 has been used to study the effects of CFTR inhibition on mucus secretion, ion transport, and bacterial infection in CF patients.

Advantages and Limitations for Lab Experiments

CFTR-172 is a highly specific inhibitor of CFTR and has been shown to be effective in inhibiting CFTR activity in various cell types and tissues. CFTR-172 has also been used in animal models of CF to study the effects of CFTR inhibition on disease progression. However, CFTR-172 has some limitations for lab experiments. CFTR-172 is a small molecule inhibitor and may not fully mimic the effects of CFTR mutations in CF patients. CFTR-172 may also have off-target effects on other ion channels and transporters, which can affect the interpretation of experimental results.

Future Directions

For CFTR-172 research include the development of new CFTR inhibitors with improved specificity and efficacy. CFTR-172 can also be used to study the effects of CFTR inhibitors on disease progression in CF patients and to develop new therapies for CF. Additionally, CFTR-172 can be used to study the effects of CFTR mutations on CFTR activity and to develop new treatments for other diseases that involve CFTR dysfunction.

Synthesis Methods

The synthesis of CFTR-172 involves several steps starting from commercially available starting materials. The synthesis begins with the protection of the amine group of piperazine with a Boc (tert-butyloxycarbonyl) group. The protected piperazine is then reacted with 2-chloro-4-fluorobenzyl chloride to give the corresponding amide. The amide is then deprotected to give the desired CFTR-172 product. The synthesis of CFTR-172 has been optimized to give high yields and purity.

Scientific Research Applications

CFTR-172 is used in scientific research to study the CFTR protein, which is a chloride ion channel that plays a critical role in human physiology. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening disease that affects the lungs, pancreas, and other organs. CFTR-172 is used to inhibit the activity of CFTR in order to study the function of the protein and the effects of CFTR mutations. CFTR-172 is also used to study the effects of CFTR inhibitors on CFTR activity and to develop new therapies for CF.

properties

IUPAC Name

2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClFN3O3/c1-2-26-9-3-6-21-17(24)11-16-18(25)22-7-8-23(16)12-13-4-5-14(20)10-15(13)19/h4-5,10,16H,2-3,6-9,11-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSOOWMUMBIBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.